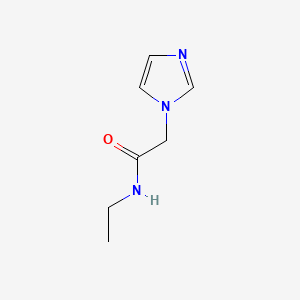![molecular formula C7H14ClNO B2774712 1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride CAS No. 2138438-15-8](/img/structure/B2774712.png)
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride” is a chemical compound . It is also known as “{1-azabicyclo [2.2.1]heptan-4-yl}methanamine dihydrochloride” with the CAS Number: 1609073-88-2 . The compound has a molecular weight of 199.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c8-5-7-1-3-9 (6-7)4-2-7;;/h1-6,8H2;2*1H . This indicates that the compound has a bicyclic structure with a nitrogen atom at one bridgehead .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Recent Advances in Catalytic Oxidation
The study by Cao et al. (2018) discusses the catalytic oxidation of cyclohexene, highlighting the synthetic value of controllable oxidation reactions. Such reactions produce intermediates used across the chemical industry, suggesting that bicyclic structures similar to 1-Azabicyclo[2.2.1]heptan-4-ylmethanol may play a role in developing valuable chemical intermediates through selective catalytic processes (Cao et al., 2018).
Tetracycline Derivatives and Staining
Sánchez et al. (2004) review the effects of tetracycline and its derivatives on tooth and oral cavity staining, underlying the importance of understanding chemical interactions and side effects in the development of pharmaceuticals. This emphasizes the need for thorough research into the properties and potential impacts of chemical compounds, including bicyclic derivatives, in medical applications (Sánchez et al., 2004).
Norcantharidin Analogues in Cancer Research
Deng and Tang (2011) discuss the potential anticancer activities of norcantharidin analogues, showcasing the therapeutic potential of modifying bicyclic structures for enhanced activity and reduced toxicity. This highlights the relevance of bicyclic compounds in drug discovery and development for treating various diseases (Deng & Tang, 2011).
Environmental Impact and Treatment Technologies
Quinlivan et al. (1975) explore treatment and disposal methods for industrial wastes containing hazardous components, emphasizing the environmental implications of chemical disposal and the necessity for effective waste management strategies. This suggests that understanding and mitigating the environmental impact of chemical compounds, including those with bicyclic structures, is crucial in industrial applications (Quinlivan et al., 1975).
Safety and Hazards
Propriétés
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-7-1-3-8(5-7)4-2-7;/h9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZKFLGFKGXCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-Azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride | |
CAS RN |
2138438-15-8 |
Source


|
| Record name | {1-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)
![5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2774633.png)

![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)



![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
